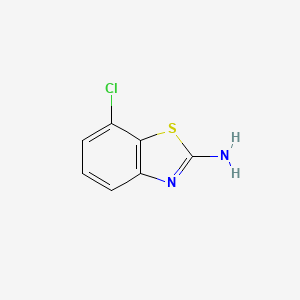

7-Chloro-2-aminobenzothiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLMIQSNEKFGKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20174272 | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20358-01-4 | |

| Record name | 7-Chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20358-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020358014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2-aminobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20174272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,3-benzothiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-CHLORO-2-AMINOBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4TS6N372WQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 7-Chloro-2-aminobenzothiazole: Properties, Synthesis, and Applications

Introduction

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the backbone of many functional molecules. Among these, the 2-aminobenzothiazole scaffold has emerged as a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2][3] This guide provides an in-depth technical overview of a specific, valuable derivative: 7-Chloro-2-aminobenzothiazole.

This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules targeted for pharmaceutical and research applications. The presence of the chlorine atom at the 7-position, combined with the reactive amino group at the 2-position, provides a unique electronic and steric profile, enabling diverse chemical modifications. This document is intended for researchers, chemists, and drug development professionals, offering a detailed exploration of its chemical structure, properties, a representative synthesis protocol, and its significance in modern research.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is defined by a fused ring system comprising a chlorobenzene ring and a thiazole ring, with an exocyclic amino group.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 7-chloro-1,3-benzothiazol-2-amine | [4] |

| CAS Number | 20358-01-4 | [4] |

| Molecular Formula | C₇H₅ClN₂S | [4] |

| SMILES | C1=CC2=C(C(=C1)Cl)SC(=N2)N | [4] |

| InChI | InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) | [4] |

| InChIKey | QLMIQSNEKFGKFN-UHFFFAOYSA-N |[4] |

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of a compound dictate its handling, reactivity, and suitability for various applications.

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.65 g/mol | [4] |

| Appearance | White powder | [5] |

| Melting Point | 177-178 °C | [6] |

| Boiling Point | 344.3 ± 34.0 °C (Predicted) | [6] |

| pKa | 2.68 ± 0.30 (Predicted) | [6] |

| Solubility | Insoluble in water; Soluble in acids and ketone solvents. |[6] |

Spectroscopic Data

Structural confirmation is unequivocally established through spectroscopic analysis. The following data are representative for this compound.

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino group protons.

-

δ 7.40 (d, 1H, J = 7.6 Hz): Aromatic proton adjacent to the sulfur atom.

-

δ 7.24 (t, 1H, J = 7.9 Hz): Aromatic proton coupled to its two neighbors.

-

δ 7.10 (d, 1H, J = 7.7 Hz): Aromatic proton adjacent to the chlorine atom.

-

δ 5.70 (br s, 2H): Broad singlet corresponding to the two protons of the primary amine group.[5]

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon spectrum confirms the number and electronic environment of the carbon atoms in the molecule.

-

δ 166.13, 152.50, 131.34, 126.95, 126.10, 122.05, 117.20.[5]

-

-

Mass Spectrometry (Electron Ionization - EI):

-

m/z = 184 (M⁺): This corresponds to the molecular ion, confirming the molecular weight of the compound.[5]

-

Synthesis, Reactivity, and Handling

Representative Synthesis Workflow

The synthesis of 2-aminobenzothiazoles, including the 7-chloro derivative, typically involves the cyclization of a corresponding substituted aniline. A common and effective method is the reaction of a substituted phenylthiourea or the direct reaction of an aniline with a thiocyanating agent.

Illustrative Experimental Protocol (General Method)

This protocol is a generalized representation based on established methods for synthesizing 2-aminobenzothiazole derivatives and should be adapted and optimized for specific laboratory conditions.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 3-chloroaniline (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate (KSCN, 2-3 equivalents) in water or the same solvent.

-

Cyclization: While maintaining the low temperature and stirring vigorously, add a solution of bromine (1 equivalent) in the same solvent dropwise. The rate of addition should be controlled to keep the temperature below 10 °C. A color change and precipitation may be observed.

-

Reaction Completion: After the addition is complete, allow the mixture to stir at low temperature for another 1-2 hours, then let it warm to room temperature and stir for several hours or overnight.

-

Work-up: Pour the reaction mixture into a beaker of ice water. Neutralize the solution carefully with a base, such as aqueous ammonia or sodium hydroxide solution, until a precipitate forms.

-

Isolation and Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity and Stability

The chemical behavior of this compound is dominated by the exocyclic amino group, which acts as a nucleophile. This site is the primary point for derivatization, readily undergoing reactions such as:

-

Acylation: Reaction with acyl chlorides (e.g., chloroacetyl chloride) or anhydrides to form amides. This is a common first step in building more complex side chains.[1][7]

-

Alkylation: Reaction with alkyl halides.

-

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

The compound is reported to be slowly oxidized by air and should be stored accordingly.[5] It is incompatible with strong oxidizing agents and strong acids.[8]

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value starting material. Its derivatives have been investigated for a wide range of biological activities, underscoring the importance of the 2-aminobenzothiazole scaffold.[7]

-

Anticancer Research: The 2-aminobenzothiazole core is present in numerous compounds designed as kinase inhibitors and antiproliferative agents.[3] The chlorine atom can enhance binding affinity or modulate pharmacokinetic properties.

-

Antimicrobial Agents: Derivatives have shown promising activity against various fungal and bacterial strains.[9] Modifications at the 2-amino position have been explored to develop new antifungal compounds.[9]

-

Antiviral Discovery: The scaffold is a key component in the development of agents targeting viral replication and entry mechanisms.[7]

The versatility of the 2-amino group allows for the attachment of diverse pharmacophores, enabling chemists to systematically explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and safety.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Class |

|---|

|

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | | | H315 | Causes skin irritation | Skin Irritation (Category 2) | | | H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | | | H335 | May cause respiratory irritation | STOT SE (Category 3) | Source: PubChem[4]Recommended Precautions:

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety goggles or a face shield.[8][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.[8]

-

First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[11]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]

-

If Inhaled: Move person into fresh air.[10]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a fundamentally important heterocyclic compound that serves as a versatile platform for chemical synthesis. Its well-defined structure, characterized reactivity, and the proven success of the 2-aminobenzothiazole scaffold in drug discovery make it a compound of significant interest to the scientific community. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for unlocking its full potential in the development of novel therapeutics and advanced materials.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 30121, this compound. Retrieved from [Link]

-

Kovalenko, S. et al. (2017). Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. ResearchGate. Retrieved from [Link]

-

Al-Obaidi, A. et al. (2024). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal. Retrieved from [Link]

-

Aksenov, A. et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. Retrieved from [Link]

-

Patel, N. et al. (2006). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry. Retrieved from [Link]

-

Patel, D. et al. (2016). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy. Retrieved from [Link]

-

ChemBK (2024). 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8706, Benzo(d)thiazol-2-amine. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7226, 6-Chloro-2-benzothiazolamine. Retrieved from [Link]

-

International Academic Journal of Engineering, Science and Management (2023). 2-Aminobenzothiazole As A Privileged Scaffold in Drug Discovery: Recent Advances and Challenges. Retrieved from [Link]

-

Wang, S. et al. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Acta Pharmaceutica Sinica B. Retrieved from [Link]

-

Carradori, S. et al. (2013). 2-Aminobenzothiazole derivatives as new antifungal agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Joseph, J. et al. (2016). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iajesm.in [iajesm.in]

- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H5ClN2S | CID 30121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. facm.ucl.ac.be [facm.ucl.ac.be]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. geneseo.edu [geneseo.edu]

Physical and chemical characteristics of 7-Chloro-2-aminobenzothiazole

An In-depth Technical Guide to the Physical and Chemical Characteristics of 7-Chloro-2-aminobenzothiazole

Authored by a Senior Application Scientist

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] These bicyclic heterocycles, which feature fused benzene and thiazole rings, are notable for their electron-rich nature, making them privileged scaffolds in drug design.[1] Within this class, 2-aminobenzothiazole derivatives are particularly significant due to their versatile biological activities, which include anticancer, antimicrobial, and antifungal properties.[2][3] The reactivity of the C2-amino group allows for extensive functionalization, enabling the synthesis of diverse compound libraries for screening.[4]

This guide focuses specifically on This compound , an important analog within this family. The introduction of a chlorine atom at the 7-position significantly modulates the electronic and steric properties of the molecule, which can influence its binding affinity to biological targets and its overall pharmacological profile. Understanding the core physical and chemical characteristics of this specific isomer is paramount for researchers engaged in its synthesis, derivatization, and application in drug development programs.

Part 1: Core Physicochemical and Molecular Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and biological systems. For this compound, these characteristics provide the foundation for its handling, formulation, and mechanism of action.

Molecular Identity and Structure

The definitive identity of this compound is established by its unique molecular structure and associated identifiers.

-

IUPAC Name: 7-chloro-1,3-benzothiazol-2-amine[5]

-

Molecular Formula: C₇H₅ClN₂S[5]

-

CAS Number: 20358-01-4[5]

The structure consists of a benzothiazole core with a chlorine substituent at position 7 of the benzene ring and an amine group at position 2 of the thiazole ring.

Quantitative Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while some properties are derived from computational models, they provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 184.65 g/mol | [5] |

| Exact Mass | 183.9861970 Da | [5] |

| XLogP3 | 2.7 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 3 | [5] |

| Topological Polar Surface Area | 67.2 Ų | [5] |

| Solubility | Insoluble in water; Soluble in acid and ketone solvents. | [6] |

Note: XLogP3 is a computationally predicted octanol-water partition coefficient, indicating moderate lipophilicity.

Part 2: Spectroscopic Characterization Profile

Structural elucidation and purity assessment of this compound rely on a combination of standard spectroscopic techniques. The following data represents the expected spectral characteristics for the 2-aminobenzothiazole scaffold, which are foundational for interpreting the spectra of the 7-chloro derivative.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information regarding the molecular skeleton.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and the protons of the exocyclic amine group. The protons on the chlorinated ring will exhibit chemical shifts and coupling patterns influenced by the chlorine substituent.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The C2 carbon, attached to the amino group, is typically deshielded and appears significantly downfield. Based on related structures, its chemical shift is expected around 166.8 ppm.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3420, ~3230 | Strong, Broad | N-H stretching vibrations of the primary amine |

| ~1630 | Medium-Strong | C=N stretching of the thiazole ring |

| ~1550 | Medium-Strong | N-H bending vibration |

| ~700-800 | Strong | C-Cl stretching vibration |

Note: These are approximate values characteristic of the 2-aminobenzothiazole functional group.[7]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for structural confirmation.

-

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio corresponding to the molecular weight (184.65 for C₇H₅ClN₂S).

-

Isotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak will be observed, corresponding to the ³⁷Cl isotope.

The workflow for comprehensive structural elucidation logically integrates these techniques.

Part 3: Chemical Synthesis and Reactivity

Generalized Synthesis Pathway

The synthesis of 2-aminobenzothiazoles is often achieved via the reaction of a corresponding aniline with a thiocyanate source in the presence of bromine, which generates the reactive thiocyanogen species in situ.[1] For this compound, a logical precursor would be 3-chloro-2-aminothiophenol or, more commonly, by cyclization of N-(3-chlorophenyl)thiourea. A widely used laboratory approach involves the direct thiocyanation of a substituted aniline.

The diagram below illustrates a generalized synthetic route.

Key Chemical Reactivity

The chemical reactivity of this compound is dominated by the nucleophilic character of the exocyclic amino group. This group is the primary site for derivatization in drug discovery efforts.

-

Acylation: The amino group readily reacts with acylating agents like acid chlorides (e.g., chloroacetyl chloride) or anhydrides to form the corresponding amides. This is a common first step in building more complex molecules.[1]

-

Alkylation: Reaction with alkyl halides or other electrophiles can lead to N-alkylation. The reaction conditions can be tuned to favor mono- or di-alkylation.[1]

-

Schiff Base Formation: Condensation with aldehydes and ketones yields Schiff bases (imines), which are versatile intermediates for synthesizing other heterocyclic systems like thiazolidinones and azetidinones.[8]

-

Thiourea Formation: Reaction with isothiocyanates produces N,N'-disubstituted thioureas, a class of compounds that has shown promising activity against Mycobacterium tuberculosis.[9]

Part 4: Experimental Protocol for NMR Analysis

This section provides a self-validating, step-by-step protocol for acquiring high-quality NMR data for this compound, ensuring reproducibility and accuracy.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, due to the potential for hydrogen bonding)

-

High-quality 5 mm NMR tube

-

Pipettes and glassware

-

Internal standard (Tetramethylsilane, TMS, often included in deuterated solvents)

Methodology:

-

Sample Preparation (The Causality of Solvent Choice):

-

Accurately weigh approximately 5-10 mg of the purified, dry compound.

-

Transfer the solid into a clean, dry NMR tube.

-

Add ~0.6-0.7 mL of DMSO-d₆. The choice of DMSO-d₆ is critical; its high polarity effectively solubilizes the moderately polar analyte, and its ability to participate in hydrogen bonding helps to resolve the N-H protons, which might otherwise exchange too rapidly or produce overly broad signals in other solvents.[7]

-

Securely cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required for high-resolution spectra.

-

-

Instrument Setup and Shimming:

-

Insert the sample into the NMR spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal from the DMSO-d₆ solvent. This provides a stable field/frequency lock for the duration of the experiment.

-

Initiate the automatic shimming routine. This process optimizes the homogeneity of the magnetic field across the sample volume, which is essential for achieving sharp, well-resolved peaks and minimizing signal distortion.

-

-

Acquisition of ¹H Spectrum:

-

Load a standard proton acquisition parameter set.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 13 ppm).

-

Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Apply a 90° pulse and acquire the Free Induction Decay (FID).

-

-

Acquisition of ¹³C Spectrum:

-

Load a standard carbon acquisition parameter set with proton decoupling (e.g., zgpg30).

-

Set the spectral width to cover the full range of carbon chemical shifts (e.g., 0 to 200 ppm).

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio, especially for quaternary carbons.

-

-

Data Processing and Analysis:

-

Apply Fourier Transform to the FIDs of both the proton and carbon spectra.

-

Phase the resulting spectra to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the residual solvent peak of DMSO-d₆ to its known value (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C) or by referencing to TMS (δ 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to assign the signals to the specific protons and carbons in the this compound structure.

-

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[5]

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

In case of accidental release, sweep up the solid material carefully and place it in a suitable container for disposal.[10]

-

Conclusion

This compound is a heterocyclic compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. Its physicochemical properties, characterized by moderate lipophilicity and specific solubility profiles, combined with its versatile chemical reactivity centered on the C2-amino group, make it a valuable building block for the synthesis of novel bioactive molecules. A thorough understanding of its spectroscopic signature, synthesis, and handling requirements is essential for its effective and safe utilization in research and development.

References

- Di Mola, A., et al. (2013). 2-Aminobenzothiazole derivatives: A new series of potent antifungal agents. European Journal of Medicinal Chemistry.

- Al-Obaidi, A. A. M., & Al-Majidi, S. M. H. (2023). Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Baghdad Science Journal.

-

PubChem. (n.d.). 6-Chloro-2-benzothiazolamine. National Center for Biotechnology Information. Retrieved from [Link]

- Siddiqui, N., et al. (2008). Synthesis and biological evaluation of 2-aminobenzothiazole derivatives. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry.

-

Aksenov, N., et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Salahi, R., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. [Link]

-

Patel, N. B., & Shaikh, F. M. (2012). Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. Scholars Academic Journal of Pharmacy. [Link]

-

Early, J. V., et al. (2017). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

-

Mohamed, G. G., & El-Wahab, Z. H. A. (2015). Metal complexes of 2-aminobenzothiazole derivatives as a versatile system tuning up their structural and biological properties. ResearchGate. [Link]

-

ChemBK. (n.d.). 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. Retrieved from [Link]

-

Al-Salahi, R., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. National Center for Biotechnology Information. [Link]

Sources

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. facm.ucl.ac.be [facm.ucl.ac.be]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C7H5ClN2S | CID 30121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. saspublishers.com [saspublishers.com]

- 9. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 7-Chloro-1,3-benzothiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-1,3-benzothiazol-2-amine, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document delves into its nomenclature, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores the reactivity of the 2-aminobenzothiazole scaffold and its applications in the development of novel therapeutic agents. The guide is intended to be a valuable resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 2-Aminobenzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry due to its wide array of pharmacological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention for their potent biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The versatility of the 2-amino group allows for a multitude of chemical transformations, making it a cornerstone for the synthesis of diverse and complex molecular architectures. 7-Chloro-1,3-benzothiazol-2-amine, with its strategic chloro-substitution, offers a unique entry point for further functionalization, influencing the molecule's electronic properties and biological interactions.

Nomenclature and Identification

A clear and unambiguous identification of chemical compounds is paramount for scientific communication and reproducibility. This section provides the standardized nomenclature and key identifiers for 7-Chloro-1,3-benzothiazol-2-amine.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 7-chloro-1,3-benzothiazol-2-amine .[3]

Synonyms

In scientific literature and commercial catalogs, this compound may be referred to by several synonyms:

-

7-Chloro-2-aminobenzothiazole

-

2-Amino-7-chlorobenzothiazole

-

7-chloro-1,3-benzothiazol-2-ylamine

-

2-Benzothiazolamine, 7-chloro-

Chemical Identifiers

| Identifier | Value |

| CAS Number | 20358-01-4 |

| Molecular Formula | C₇H₅ClN₂S |

| Molecular Weight | 184.65 g/mol |

| InChI | InChI=1S/C7H5ClN2S/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,(H2,9,10) |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC(=N2)N |

Physicochemical Properties

Understanding the physical and chemical properties of a compound is crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 177-178 °C | [4] |

| Boiling Point (Predicted) | 344.3 ± 34.0 °C | [4] |

| Density (Predicted) | 1.532 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 2.68 ± 0.30 | [4] |

| Solubility | Soluble in acidic and ketone solvents; insoluble in water. | [4] |

| Storage | Store at room temperature in a dark, dry place. | [5] |

Synthesis and Purification

The synthesis of 2-aminobenzothiazoles can be achieved through various routes, often involving the cyclization of an aniline derivative. The following sections outline a common synthetic approach and a detailed experimental protocol.

General Synthetic Strategy: The Hugershoff Reaction

A prevalent method for the synthesis of 2-aminobenzothiazoles is the Hugershoff reaction, which involves the cyclization of an arylthiourea. A common variant of this is the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine. The bromine acts as an oxidizing agent to facilitate the intramolecular cyclization.

The general mechanism for this type of synthesis is depicted below:

Caption: General workflow for the synthesis of 7-Chloro-1,3-benzothiazol-2-amine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of 7-chloro-1,3-benzothiazol-2-amine, adapted from established methods for analogous compounds.[6]

Materials:

-

3-Chloroaniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

Ammonia solution

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3-chloroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

-

Cool the mixture to below 10 °C in an ice-water bath.

-

Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture at room temperature for 12 hours.

-

Pour the reaction mixture into ice water (500 mL) and neutralize with a concentrated ammonia solution to a pH of approximately 8.

-

Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

The crude product can be purified by recrystallization from ethanol to yield 7-chloro-1,3-benzothiazol-2-amine as a crystalline solid.

Justification of Experimental Choices:

-

Glacial Acetic Acid: Serves as a solvent that can dissolve both the polar and non-polar reactants and intermediates. Its acidic nature also helps to protonate the thiocyanate, facilitating the reaction.

-

Low Temperature during Bromine Addition: The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate, prevent side reactions, and minimize the formation of impurities.

-

Neutralization with Ammonia: This step is necessary to deprotonate the product, which may exist as a salt, and precipitate it out of the aqueous solution for collection.

Purification

For applications requiring high purity, such as in drug synthesis, further purification may be necessary. Column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent, can be employed to remove any remaining impurities.

Spectral Characterization

The identity and purity of 7-chloro-1,3-benzothiazol-2-amine are confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.[7]

-

δ 7.40 (d, 1H, J = 7.6 Hz): Aromatic proton at position 4.

-

δ 7.24 (t, 1H, J = 7.9 Hz): Aromatic proton at position 5.

-

δ 7.10 (d, 1H, J = 7.7 Hz): Aromatic proton at position 6.

-

δ 5.70 (br s, 2H): Protons of the amino group at position 2. The broadness of this signal is due to quadrupole broadening and exchange with trace amounts of water.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.[7]

-

δ 166.13: Carbon of the C=N bond in the thiazole ring (C2).

-

δ 152.50, 131.34, 126.95, 126.10, 122.05, 117.20: Aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[8]

-

~3344 cm⁻¹: N-H stretching vibration of the primary amine.

-

~3025 cm⁻¹: Aromatic C-H stretching.

-

~1630 cm⁻¹: C=N stretching of the thiazole ring.

-

~690 cm⁻¹: C-S stretching.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of the compound.[7]

-

m/z = 184 (M+): Molecular ion peak corresponding to the molecular weight of the compound.

Reactivity and Applications in Drug Development

The 2-aminobenzothiazole scaffold is a versatile platform for the synthesis of a wide range of biologically active molecules. The amino group at the 2-position is nucleophilic and can readily react with various electrophiles, while the benzene ring can undergo electrophilic aromatic substitution.

Caption: Reactivity of the 2-amino group on the benzothiazole scaffold.

The presence of the electron-withdrawing chloro group at the 7-position can influence the reactivity of the benzene ring, directing further electrophilic substitution to specific positions. This allows for the synthesis of a diverse library of compounds with tailored biological activities.

Derivatives of 2-aminobenzothiazoles have been investigated for a multitude of therapeutic applications, including:

-

Anticancer Agents: Many 2-aminobenzothiazole derivatives have shown potent antiproliferative activity against various cancer cell lines.[9]

-

Antimicrobial Agents: The scaffold is a key component in the development of new antibacterial and antifungal drugs.[10]

-

Anti-inflammatory Drugs: Several derivatives have demonstrated significant anti-inflammatory properties.[2]

-

Neuroprotective Agents: Some 2-aminobenzothiazoles have shown promise in the treatment of neurodegenerative diseases.[1]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 7-chloro-1,3-benzothiazol-2-amine.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably in a fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Conclusion

7-Chloro-1,3-benzothiazol-2-amine is a valuable and versatile building block in synthetic organic chemistry and drug discovery. Its unique structural features and reactivity provide a foundation for the development of a wide range of novel compounds with significant therapeutic potential. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, serving as a valuable resource for researchers in the field.

References

-

ChemBK. 7-CHLORO-1,3-BENZOTHIAZOL-2-AMINE. [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. [Link]

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. [Link]

-

SpectraBase. 7-CHLORO-1,3-BENZOTHIAZOLE-2-(3H)-THIONE - Optional[13C NMR]. [Link]

-

World Journal of Pharmaceutical Research. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

-

National Institutes of Health. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. [Link]

-

Synthesis and Biological Properties of Benzothiazole, Benzoxazole and Chromen-4-one Analogs of the Potent Antitumor Agent 2. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. [Link]

-

ResearchGate. Synthesis of 7-chlorobenzo[d]thiazol-2-amine, N-(2-chloro-6-nitrophenyl)acetamide, 2-chloro-6-nitroaniline, 1-chloro-3-nitro-2-thiocyanatobenzene. [Link]

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. [Link]

-

Arabian Journal of Chemistry. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. [Link]

-

ResearchGate. 13C-NMR spectrum of 7. [Link]

-

2 - SAFETY DATA SHEET. [Link]

-

GSC Online Press. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h– benzo[d][4][12]–oxazin–4–one and 3 o. [Link]

-

1 - Safety Data Sheet. [Link]

-

ACS Publications. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

NIST WebBook. Benzothiazole, 2-chloro-. [Link]

-

SAS Publishers. Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

-

Organic Chemistry Portal. Benzothiazole synthesis. [Link]

-

National Institutes of Health. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

-

National Institutes of Health. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. [Link]

-

ACS Publications. Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. [Link]

-

PubChem. This compound. [Link]

-

Indian Journal of Pharmaceutical Education and Research. Synthesis and Pharmacological Activities of Benzothiazole Derivatives. [Link]

-

National Institute of Standards and Technology. Benzothiazole - the NIST WebBook. [Link]

-

Université catholique de Louvain. 2-Aminobenzothiazole derivatives. [Link]

-

Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5ClN2S | CID 30121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. calpaclab.com [calpaclab.com]

- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. repository.qu.edu.iq [repository.qu.edu.iq]

- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijper.org [ijper.org]

- 11. fishersci.com [fishersci.com]

- 12. arabjchem.org [arabjchem.org]

Molecular formula and weight of 7-Chloro-2-aminobenzothiazole

An In-depth Technical Guide to 7-Chloro-2-aminobenzothiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: Gemini, Senior Application Scientist

Abstract: The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This guide provides a detailed technical overview of a specific, valuable derivative: this compound. We will explore its fundamental physicochemical properties, delve into a validated synthetic protocol with mechanistic explanations, examine its chemical reactivity for further derivatization, and discuss its current and potential applications in the field of drug development. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Core Physicochemical Properties

This compound is a heterocyclic aromatic amine that serves as a crucial starting material and building block in synthetic organic chemistry. Its key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 7-chloro-1,3-benzothiazol-2-amine | [1] |

| Molecular Formula | C₇H₅ClN₂S | [1] |

| Molecular Weight | 184.65 g/mol | [1][2] |

| CAS Number | 20358-01-4 | [1] |

| Appearance | White to light beige or grayish crystalline powder | [3] |

| Melting Point | 203-205 °C | [2][3] |

| Canonical SMILES | C1=CC2=C(C(=C1)Cl)SC(=N2)N | [1] |

| InChI Key | OEQQFQXMCPMEIH-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Rationale

The synthesis of 2-aminobenzothiazoles is a well-established area of heterocyclic chemistry. The most common and direct approach is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea. A more versatile method, particularly for substituted anilines, involves an electrophilic thiocyanation followed by intramolecular cyclization.

Recommended Synthetic Protocol

A robust method for synthesizing this compound proceeds from 3-chloroaniline via in situ generation of thiocyanogen ( (SCN)₂ ), a powerful electrophile.

Experimental Protocol:

-

Reaction Setup: To a solution of 3-chloroaniline (1 eq.) in a suitable solvent such as acetonitrile or glacial acetic acid, add potassium thiocyanate (4 eq.). The mixture is cooled in an ice-salt bath to 0-5 °C with continuous mechanical stirring.

-

Thiocyanogen Generation & Electrophilic Substitution: A solution of bromine (2 eq.) in the same solvent is added dropwise to the cooled mixture. The rate of addition is carefully controlled to maintain the temperature below 5 °C. The bromine reacts with potassium thiocyanate to generate thiocyanogen in situ, which then reacts with the aniline at the position para to the amino group.

-

Reaction Progression: After the addition is complete, the reaction is stirred for an additional 30 minutes in the ice bath, followed by several hours at room temperature to ensure the completion of the cyclization.

-

Work-up and Isolation: The reaction mixture is poured into a large volume of water. The resulting precipitate is collected by filtration, washed with water to remove inorganic salts, and then washed with a small amount of cold acetone.

-

Purification: The crude product is recrystallized from ethanol to yield pure this compound as a crystalline solid.

Mechanistic Discussion

The choice of reagents and conditions is dictated by the reaction mechanism. 3-chloroaniline is used as the starting material because the cyclization will occur between the amino group and the sulfur atom introduced at the ortho position. The amino group is a strongly activating, ortho, para-director. While the position para to the amine is blocked by the chloro substituent, the electrophilic thiocyanation occurs at one of the ortho positions. The subsequent intramolecular nucleophilic attack by the nitrogen of the amino group on the thiocyanate carbon, followed by tautomerization, leads to the formation of the stable 2-aminobenzothiazole ring.

The diagram below illustrates the general workflow for this synthesis.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Potential

The 2-amino group on the benzothiazole ring is a versatile functional handle for a wide range of chemical transformations. This reactivity is central to its utility as a scaffold in drug discovery, allowing for the systematic modification of the molecule to optimize biological activity.

Key reactions include:

-

Acylation: The amino group readily reacts with acylating agents like chloroacetyl chloride to form amide intermediates. These intermediates can be further functionalized, for example, by nucleophilic substitution of the chloride.

-

Schiff Base Formation: Condensation with various aromatic aldehydes yields Schiff bases (imines). These reactions are typically catalyzed by a few drops of glacial acetic acid.

-

Heterocycle Formation: The acylated or Schiff base derivatives can serve as precursors for constructing more complex heterocyclic systems. For instance, reacting a Schiff base with thioglycolic acid leads to the formation of a thiazolidinone ring, another important pharmacophore.

The following diagram outlines these principal derivatization pathways.

Caption: Key derivatization pathways from the 2-amino group.

Applications in Drug Design and Discovery

The benzothiazole nucleus is a key feature in several commercially available drugs, including the amyotrophic lateral sclerosis treatment Riluzole and the immunosuppressant Frentizole.[4][5] Derivatives of 2-aminobenzothiazole have demonstrated a remarkable breadth of pharmacological activities.

-

Anticancer Activity: Numerous 2-aminobenzothiazole derivatives have been synthesized and evaluated as potent anticancer agents.[6][7] They have been shown to inhibit various protein kinases and cellular pathways implicated in tumor growth and proliferation.[6][7] The chloro-substituent can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity to target proteins or improving cell permeability.

-

Antifungal and Antibacterial Activity: The scaffold is also a promising starting point for developing novel antimicrobial agents.[8][9] Various substituted 2-aminobenzothiazoles have shown significant activity against pathogenic fungi and bacteria.[8]

-

Antidiabetic Potential: Recent studies have highlighted the potential for benzothiazole derivatives in the management of type 2 diabetes.[4] Some compounds have been shown to act as agonists for peroxisome proliferator-activated receptors (PPAR), which are key regulators of glucose and lipid metabolism.[4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification:

Based on GHS classifications, this compound is associated with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[10][11] If dust is generated, use a NIOSH-approved N95 dust mask.[2]

-

Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[11] Avoid breathing dust.[10] Wash hands thoroughly after handling.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents.[3][10]

-

First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor if you feel unwell.[11][12]

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water.[10][11]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[11][12]

-

If Inhaled: Move person into fresh air.[11]

-

Conclusion

This compound is a high-value chemical intermediate with significant potential in medicinal chemistry and materials science. Its straightforward synthesis, coupled with the versatile reactivity of its 2-amino group, makes it an ideal scaffold for building diverse molecular libraries. The extensive body of research on the biological activities of its derivatives, particularly in oncology and infectious diseases, underscores its importance and promises continued relevance in the development of next-generation therapeutics.

References

-

Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. (2024). Baghdad Science Journal. Available at: [Link]

-

2-Aminobenzothiazole derivatives. (2013). European Journal of Medicinal Chemistry. Available at: [Link]

-

This compound. PubChem, National Institutes of Health. Available at: [Link]

-

Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2023). ACS Omega. Available at: [Link]

-

Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. (2002). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6-chlorobenzothiazole. SAS Publishers. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. (2022). European Journal of Medicinal Chemistry. Available at: [Link]

-

In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (2023). Molecules. Available at: [Link]

-

2-Aminobenzothiazoles in anticancer drug design and discovery. ResearchGate. (2022). Available at: [Link]

-

2-Aminobenzothiazole. Wikipedia. Available at: [Link]

Sources

- 1. This compound | C7H5ClN2S | CID 30121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-氨基-4-氯苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-AMINO-4-CHLOROBENZOTHIAZOLE | 19952-47-7 [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. facm.ucl.ac.be [facm.ucl.ac.be]

- 9. saspublishers.com [saspublishers.com]

- 10. fishersci.com [fishersci.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. geneseo.edu [geneseo.edu]

An In-Depth Technical Guide to the Spectroscopic Interpretation of 7-Chloro-2-aminobenzothiazole

Prepared by: Gemini, Senior Application Scientist

Foreword: The Rationale for a Bespoke Analytical Framework

In the landscape of pharmaceutical research and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of development. 7-Chloro-2-aminobenzothiazole, a molecule of significant interest due to the prevalence of the 2-aminobenzothiazole scaffold in bioactive agents, presents a unique analytical challenge.[1][2] Its asymmetric substitution pattern requires a meticulous, multi-technique approach to ensure unambiguous characterization. This guide eschews a generic, templated format. Instead, it is structured to mirror the logical workflow of a senior scientist: beginning with the foundational molecular structure and progressively integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Each section is designed not merely to present data, but to explain the causality behind the observed signals and the rationale for the chosen experimental protocols. This document serves as a self-validating guide for researchers, providing the theoretical grounding and practical methodology required for the confident spectroscopic identification of this compound and its analogues.

Molecular Structure and Atom Numbering

A robust interpretation begins with a clear understanding of the molecular framework. The structure of this compound, with IUPAC name 7-chloro-1,3-benzothiazol-2-amine, is depicted below.[3] The conventional numbering system for the benzothiazole ring, critical for assigning NMR signals, is also illustrated. This numbering will be used consistently throughout this guide.

Caption: Molecular structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of organic molecules.[4] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

Experimental Protocol: NMR Spectroscopy

A standardized protocol ensures reproducibility and high-quality data.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its ability to form hydrogen bonds helps in observing the exchangeable amine (-NH₂) protons as broader signals.[5]

-

Internal Standard: Add Tetramethylsilane (TMS) as an internal reference standard, setting its chemical shift (δ) to 0.00 ppm.[6]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[6] Higher field strengths improve signal dispersion, which is crucial for resolving the coupled aromatic protons.

-

¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a higher sample concentration (30-50 mg) and a longer acquisition time, often involving several hundred to thousands of scans, are necessary to achieve an adequate signal-to-noise ratio.[6]

¹H NMR Data Interpretation

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The predicted spectrum of this compound in DMSO-d₆ will exhibit distinct signals for the amino and aromatic protons.

-

Amino Protons (-NH₂): A broad singlet is expected around δ 7.85 ppm , integrating to 2H. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with any trace water in the solvent. This signal is characteristic of primary aromatic amines on a benzothiazole core.[6]

-

Aromatic Protons (Ar-H): The three protons on the benzene ring form a coupled system.

-

H-4: This proton is ortho to the electron-donating sulfur atom and meta to the chlorine atom. It is expected to appear as a doublet of doublets (dd) around δ 7.60 ppm .

-

H-5: This proton is ortho to the chlorine atom and will be deshielded. It is expected to resonate as a triplet (or more accurately, a doublet of doublets with similar coupling constants) around δ 6.95 ppm .

-

H-6: This proton is ortho to the carbon bearing the nitrogen of the thiazole ring. It is predicted to be a doublet of doublets (dd) around δ 7.35 ppm .

-

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -NH₂ | ~7.85 | Broad Singlet | 2H |

| H-4 | ~7.60 | dd | 1H |

| H-6 | ~7.35 | dd | 1H |

| H-5 | ~6.95 | t | 1H |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For this compound, seven distinct carbon signals are expected.

-

C-2 (Amine-bearing carbon): This carbon is attached to two nitrogen atoms and is part of a guanidine-like system within the thiazole ring. It will be significantly deshielded, appearing at approximately δ 167.5 ppm .[6]

-

Quaternary Carbons (C-3a, C-7, C-7a): These carbons lack attached protons and will typically show weaker signals.

-

C-7a (fusion to S): ~151.0 ppm

-

C-3a (fusion to N): ~132.0 ppm

-

C-7 (Cl-bearing): ~129.0 ppm. The direct attachment to chlorine causes a downfield shift.

-

-

Aromatic CH Carbons (C-4, C-5, C-6): These signals can be definitively assigned using 2D NMR techniques like HSQC.

-

C-4: ~122.0 ppm

-

C-5: ~121.5 ppm

-

C-6: ~111.0 ppm

-

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | ~167.5 | Quaternary (C=N) |

| C-7a | ~151.0 | Quaternary |

| C-3a | ~132.0 | Quaternary |

| C-7 | ~129.0 | Quaternary (C-Cl) |

| C-4 | ~122.0 | Aromatic CH |

| C-5 | ~121.5 | Aromatic CH |

| C-6 | ~111.0 | Aromatic CH |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly onto the ATR crystal.[6] Alternatively, a KBr pellet can be prepared by grinding ~1 mg of the sample with ~100 mg of dry potassium bromide and pressing it into a thin, transparent disk.

-

Background Spectrum: A background spectrum of the empty ATR crystal or the pure KBr pellet is recorded first to subtract atmospheric (CO₂, H₂O) and instrumental interferences.[6]

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded over a typical range of 4000–400 cm⁻¹.[6]

FTIR Data Interpretation

The FTIR spectrum of this compound will show characteristic absorption bands corresponding to its primary amine, aromatic, and chloro-substituted heterocyclic structure.

Table 3: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

|---|---|---|---|

| 3450–3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | A doublet, characteristic of a primary amine (-NH₂).[7] |

| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | Indicates the presence of sp² C-H bonds on the benzene ring. |

| ~1640 | N-H Bend (Scissoring) | Strong | Confirms the primary amine functional group. |

| 1595, 1475 | C=C & C=N Aromatic Ring Stretch | Medium-Strong | Characteristic skeletal vibrations of the benzothiazole core.[7] |

| ~1340 | Aromatic C-N Stretch | Strong | Vibration of the bond between the aromatic ring and the amine group. |

| 800-750 | C-Cl Stretch | Strong | Indicates the presence of the carbon-chlorine bond. |

| 850-700 | Aromatic C-H Out-of-Plane Bend | Strong | The pattern of these bands can give clues about the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information about the molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns, which are crucial for structural elucidation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.[6]

Mass Spectrometry Data Interpretation

The molecular formula of this compound is C₇H₅ClN₂S, with a molecular weight of approximately 184.65 g/mol .[3]

-

Molecular Ion (M⁺): The key feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl:~75%, ³⁷Cl:~25%).[8]

-

M⁺ peak: at m/z 184 (containing ³⁵Cl)

-

M+2 peak: at m/z 186 (containing ³⁷Cl)

-

The intensity ratio of the M⁺ to M+2 peak will be approximately 3:1 , which is a definitive indicator of the presence of one chlorine atom in the ion.[8]

-

-

Key Fragmentation Pathways: Under EI conditions, the molecular ion will fragment in predictable ways. The primary fragmentation is often the loss of small, stable neutral molecules or radicals.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Table 4: Predicted Key Mass Fragments for this compound

| m/z (³⁵Cl / ³⁷Cl) | Ion Formula | Fragment Lost | Notes |

|---|---|---|---|

| 184 / 186 | [C₇H₅ClN₂S]⁺ | - | Molecular Ion (M⁺). The 3:1 intensity ratio is characteristic of a single chlorine atom. |

| 149 | [C₇H₅N₂S]⁺ | Cl• | Loss of a chlorine radical. |

| 122 | [C₆H₄NS]⁺ | HCN from m/z 149 | Loss of hydrogen cyanide from the fragment at m/z 149. |

| 108 | [C₆H₄S]⁺ | N₂ from m/z 149 | Loss of nitrogen molecule. |

Integrated Spectroscopic Analysis Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. No single method provides the complete picture, but together they offer unambiguous structural confirmation. The workflow below illustrates this synergistic process.

Caption: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural characterization of this compound is definitively achieved through the strategic application of NMR, FTIR, and mass spectrometry. ¹H and ¹³C NMR spectroscopy provide the essential map of the proton and carbon skeleton, confirming the 7-chloro substitution pattern. FTIR spectroscopy validates the presence of key functional groups, notably the primary amine and the C-Cl bond. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through its characteristic M/M+2 isotopic pattern. By integrating the data from these orthogonal techniques, as outlined in this guide, researchers can achieve an unequivocal and trustworthy structural assignment, which is paramount for applications in drug development and chemical synthesis.

References

-

Di Paola, M. R., et al. (2013). 2-Aminobenzothiazole derivatives: a new class of promising antifungal agents. European Journal of Medicinal Chemistry, 65, 298-307. Available at: [Link]

-

ResearchGate. (2008). Synthesis and antimicrobial activity of some 2-substituted aminobenzothiazoles. Available at: [Link]

-

Der Pharma Chemica. (2014). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Available at: [Link]

-

Al-Amiery, A. A. (2018). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. International Journal of Drug Delivery Technology, 8(2), 111-120. Available at: [Link]

-

IJCRT.org. (2016). SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED-2-AMINOBENZENETHIOLS. Available at: [Link]

-

Al-Juboori, A. M. J. (2021). Synthesis and Characterization of New 2-amino-5- chlorobenzothiazole Derivatives Containing Different Types of Heterocyclic as Antifungal Activity. Egyptian Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Maddela, S. et al. (2016). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLOS ONE. Available at: [Link]

-

Saadeh, H. A., et al. (2022). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. Available at: [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Available at: [Link]

-

PubChem. (n.d.). Benzo(d)thiazol-2-amine. National Center for Biotechnology Information. Available at: [Link]

-

Gümrükçüoğlu, N., et al. (2013). Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry, 6(3), 321-329. Available at: [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

-

ResearchGate. (2016). FTIR graph of N-(2-Amino benzothiazole) methacylamide copolymers. Available at: [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. Available at: [Link]

-

RACO. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]

Sources

- 1. facm.ucl.ac.be [facm.ucl.ac.be]

- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H5ClN2S | CID 30121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Chloro-2-aminobenzothiazole Analogs

Introduction

In the landscape of medicinal chemistry and drug development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, the benzothiazole scaffold is of particular significance, demonstrating a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of various substituents to the benzothiazole core allows for the fine-tuning of its pharmacological profile. Specifically, 7-chloro-2-aminobenzothiazole and its analogs represent a promising class of compounds, necessitating robust analytical methods for their structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled and powerful analytical tool for the unambiguous structural elucidation of organic molecules.[1] This in-depth technical guide provides a comprehensive exploration of the ¹H and ¹³C NMR spectral analysis of this compound analogs. Tailored for researchers, scientists, and drug development professionals, this document will delve into the theoretical underpinnings and practical applications of NMR in the characterization of these important heterocyclic compounds. We will explore the characteristic chemical shifts, coupling constants, and spectral patterns, providing a framework for the confident identification and analysis of this molecular class.

Core Principles of NMR Spectroscopy for Benzothiazole Analysis

NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two distinct energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy by the nuclei gives rise to an NMR signal.

The precise frequency at which a nucleus absorbs energy, known as its chemical shift (δ), is highly sensitive to its local electronic environment. This sensitivity is the cornerstone of NMR's power in structure elucidation. Electron-withdrawing groups deshield a nucleus, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups shield it, resulting in a lower chemical shift (upfield).

In the context of this compound analogs, the chemical shifts of the protons and carbons are influenced by the aromaticity of the benzothiazole ring system, the electronegativity of the chlorine and nitrogen atoms, and the electronic effects of any additional substituents.

Experimental Protocol: Acquiring High-Quality NMR Spectra

A standardized and well-executed experimental protocol is critical for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh and dissolve 5-25 mg of the purified this compound analog in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, high-quality NMR tube. For ¹³C NMR, a higher concentration (50-100 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[1]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard for chemical shifts, defined as 0.00 ppm.[1]

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution, which is particularly important for complex molecules.

-

Data Acquisition: Acquire the ¹H NMR spectrum. For ¹³C NMR, a longer acquisition time will likely be required.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum through a mathematical process called Fourier transformation. Subsequent processing steps include phase correction and baseline correction to produce the final, interpretable spectrum.[1]

¹H NMR Spectral Analysis of this compound Analogs

The ¹H NMR spectrum of a this compound analog provides a wealth of information about the number, connectivity, and chemical environment of the protons in the molecule.

Characteristic Proton Chemical Shifts